An In-depth Technical Guide to 2-(2-Methoxyethyl)phenol
An In-depth Technical Guide to 2-(2-Methoxyethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-(2-Methoxyethyl)phenol, a significant chemical intermediate. While its para-isomer, 4-(2-Methoxyethyl)phenol, is more commonly documented, this guide focuses specifically on the ortho-substituted compound with the Chemical Abstracts Service (CAS) number 330976-39-1 .[1] This document details its chemical and physical properties, synthesis methodologies, analytical characterization, and safety protocols, tailored for professionals in research and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(2-Methoxyethyl)phenol is crucial for its application in synthesis and research. While some experimental data for this specific isomer is not widely published, a combination of spectral data analysis and predicted values provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of 2-(2-Methoxyethyl)phenol
| Property | Value | Source |
| CAS Number | 330976-39-1 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Not explicitly reported for the 2-isomer; the 4-isomer is a white to off-white solid. | Inferred from related compounds |
| Boiling Point | Not explicitly reported for the 2-isomer; the 4-isomer has a boiling point of 125 °C at 3 mmHg.[3] | - |
| Melting Point | Not explicitly reported for the 2-isomer; the 4-isomer has a melting point of 42-45 °C.[3] | - |
| Density | Not explicitly reported for the 2-isomer; the 4-isomer has a predicted density of 1.060 g/cm³.[3] | - |
| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and diethyl ether. | Inferred from structural similarity to related phenols |
Synthesis of 2-(2-Methoxyethyl)phenol
The synthesis of 2-(2-Methoxyethyl)phenol can be approached through several synthetic strategies. The Williamson ether synthesis is a foundational method for creating the ether linkage, and a plausible route involves the reaction of a protected catechol derivative with a suitable methoxyethylating agent. Another significant synthetic route involves the acid-catalyzed reaction of 2-(2-hydroxyethyl)phenol.
Experimental Protocol: Williamson Ether Synthesis Approach
This protocol outlines a general procedure for the synthesis of an ortho-substituted methoxyethyl phenol, which can be adapted for 2-(2-Methoxyethyl)phenol, likely starting from a suitably protected catechol.
Materials:
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2-Hydroxyphenethyl alcohol (or a protected catechol derivative)
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A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)
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2-Chloroethyl methyl ether (or another methoxyethylating agent)
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Anhydrous solvent (e.g., Acetonitrile, DMF)
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Diethyl ether
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Saturated sodium bicarbonate solution
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6M Hydrochloric acid
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve the starting phenol (1 equivalent) in the anhydrous solvent. Add the base (2 equivalents) and stir the suspension.
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Etherification: To the stirred suspension, add the methoxyethylating agent (1.1 equivalents) dropwise at room temperature.
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Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.
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Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
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Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
// Nodes Start [label="Start: 2-Hydroxyphenethyl\nAlcohol & Base"]; Alkoxide [label="Formation of\nPhenoxide"]; Reaction [label="SN2 Attack on\n2-Chloroethyl methyl ether"]; Product [label="2-(2-Methoxyethyl)phenol"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column\nChromatography"]; Final [label="Pure Product"];
// Edges Start -> Alkoxide [label="Deprotonation"]; Alkoxide -> Reaction [label="Nucleophilic Attack"]; Reaction -> Product; Product -> Workup; Workup -> Purification; Purification -> Final; }
Caption: Williamson Ether Synthesis Workflow
Reaction Mechanism: Acid-Catalyzed Formation
2-(2-Methoxyethyl)phenol has been identified as a key intermediate in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol.[1] This reaction proceeds through the formation of a phenonium ion intermediate.
// Nodes Reactant [label="2-(2-hydroxyethyl)phenol"]; Protonation [label="Protonation of\n-OH group"]; Phenonium [label="Formation of\nPhenonium Ion"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Solvent (Methanol)"]; Intermediate [label="2-(2-Methoxyethyl)phenol"]; Cyclization [label="Intramolecular\nCyclization"]; Product [label="2,3-Dihydrobenzofuran"];
// Edges Reactant -> Protonation [label="H+"]; Protonation -> Phenonium; Phenonium -> Nucleophilic_Attack; Nucleophilic_Attack -> Intermediate; Intermediate -> Cyclization [label="Acid Catalyst"]; Cyclization -> Product; }
Caption: Acid-Catalyzed Reaction Pathway
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of 2-(2-Methoxyethyl)phenol.
Table 2: Spectroscopic Data for 2-(2-Methoxyethyl)phenol
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, δ 6.8–7.2 ppm), Methoxy group (singlet, ~δ 3.3 ppm), Methylene groups (triplets, ~δ 2.9 and ~δ 3.7 ppm), Phenolic -OH (broad singlet).[1] |
| ¹³C NMR | Signals for nine distinct carbon atoms, including six aromatic carbons and three aliphatic carbons, confirming the ortho-substitution pattern.[1] |
| FT-IR | Broad O-H stretch (~3400 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Strong C-O-C asymmetric stretch (~1250 cm⁻¹), Aromatic C=C stretching (1450-1600 cm⁻¹).[1] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 152. Under electrospray ionization (ESI), a protonated molecule [M+H]⁺ at m/z 153 would be expected.[1] |
Safety and Handling
General Safety Precautions:
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and safety goggles or a face shield.
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Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.
Hazard Identification (based on 4-(2-Methoxyethyl)phenol):
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Causes skin irritation (H315).[4]
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Causes serious eye irritation (H319).[4]
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May cause respiratory irritation (H335).[4]
First Aid Measures:
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
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Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
2-(2-Methoxyethyl)phenol is a valuable chemical for specialized applications in organic synthesis and mechanistic studies. While comprehensive data is not as abundant as for its para-isomer, this guide consolidates the available information on its properties, synthesis, and safety. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, while exercising due diligence and appropriate safety measures when handling this compound. Further research into the specific physical properties and toxicological profile of 2-(2-Methoxyethyl)phenol would be a valuable contribution to the field.
